



Application Notes & Protocols for the Quantification of Methyl 12methyltetradecanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME). The quantification of this and other FAMEs is crucial in various research areas, including microbiology, food science, and pharmacology. In drug development, understanding the metabolic pathways and concentrations of such molecules can be vital. For instance, 12-methyltetradecanoic acid has been shown to possess anti-tumor activity and is associated with the inhibition of 5-lipoxygenase, a key enzyme in inflammatory pathways.[1] This document provides detailed methodologies for the quantification of Methyl 12-methyltetradecanoate using Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance characteristics for the analysis of fatty acid methyl esters using GC-MS. While specific validation data for **Methyl 12-methyltetradecanoate** is not widely published, these values are representative of validated methods for FAMEs and can be used as a benchmark for method development and validation. [2][3]



Table 1: GC-MS Method Validation Parameters for FAME Analysis

Parameter	Typical Acceptance Criteria		
Linearity (R²)	> 0.99		
Accuracy (% Recovery)	98 - 102%		
Precision (RSD%)	< 5%		
Repeatability (Intra-assay RSD%)	≤ 2%		
Intermediate Precision (Inter-assay RSD%)	≤ 3%		
Limit of Detection (LOD)	Signal-to-Noise Ratio of ~3:1		
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of ~10:1		

Table 2: Representative Quantitative Performance Data for a FAME Analysis Method

Analyte	Linearity Range (µg/mL)	R²	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)	Precision (RSD%)
Methyl palmitate	0.5 - 10	0.999	11.94	39.8	98.5	< 3
Methyl stearate	1 - 20	0.998	11.90	39.7	99.2	< 3
Methyl 12- methyltetra decanoate (Expected)	0.5 - 20	> 0.99	~10-20	~30-60	98-102	< 5

Note: The values for **Methyl 12-methyltetradecanoate** are extrapolated based on typical FAME analysis performance and should be confirmed by internal validation.

Experimental Protocols



Protocol 1: Sample Preparation - Acid-Catalyzed Transesterification

This protocol is suitable for the transesterification of fatty acids from lipids to their corresponding methyl esters.

Materials:

- Sample containing lipids
- Methanolic HCl (1.25 M) or 5% H₂SO₄ in methanol
- Hexane or Heptane
- Saturated NaCl solution
- · Anhydrous Sodium Sulfate
- · Glass test tubes with screw caps
- · Heating block or water bath
- Vortex mixer
- Centrifuge
- GC vials

Procedure:

- Weigh approximately 10-25 mg of the lipid-containing sample into a screw-capped glass test tube.
- Add 2 mL of methanolic HCl (1.25 M) or 5% H₂SO₄ in methanol.
- Add an appropriate internal standard (e.g., Methyl heptadecanoate) for quantitative analysis.
- Cap the tube tightly and vortex for 30 seconds.



- Heat the mixture at 80-100°C for 1-2 hours in a heating block or water bath.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
- Centrifuge at 2000 rpm for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean GC vial.
- Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
- The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation - Base-Catalyzed Transesterification

This is a rapid method suitable for the transesterification of glycerolipids.

Materials:

- Sample containing glycerolipids (e.g., oils, fats)
- 0.5 M Sodium methoxide in methanol
- Hexane or Heptane
- Saturated NaCl solution
- Anhydrous Sodium Sulfate
- Glass test tubes with screw caps
- Vortex mixer
- Centrifuge



GC vials

Procedure:

- Weigh approximately 10-25 mg of the sample into a screw-capped glass test tube.
- Add 1 mL of hexane to dissolve the sample.
- Add an appropriate internal standard.
- Add 0.2 mL of 0.5 M sodium methoxide in methanol.
- Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
- Centrifuge at 2000 rpm for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean GC vial.
- · Add a small amount of anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

Instrumentation:

 Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

GC Conditions:

- Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent polar cyanopropyl column.
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 min.



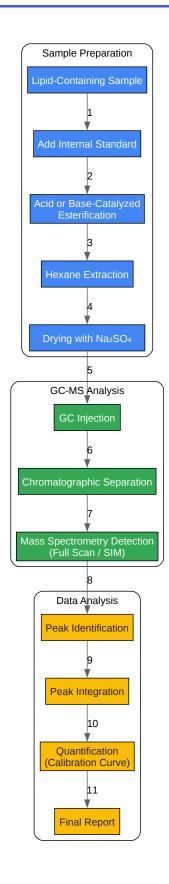
- Ramp 1: 10°C/min to 200°C.
- Ramp 2: 5°C/min to 240°C, hold for 10 min.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode:
 - Full Scan: For qualitative analysis and identification of unknown compounds (mass range m/z 40-550).
 - Selected Ion Monitoring (SIM): For quantitative analysis of Methyl 12methyltetradecanoate.
 - Target Ions (m/z): 74 (base peak for many FAMEs), 87, 256 (molecular ion). The specific ions should be confirmed by analyzing a standard.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Visualizations

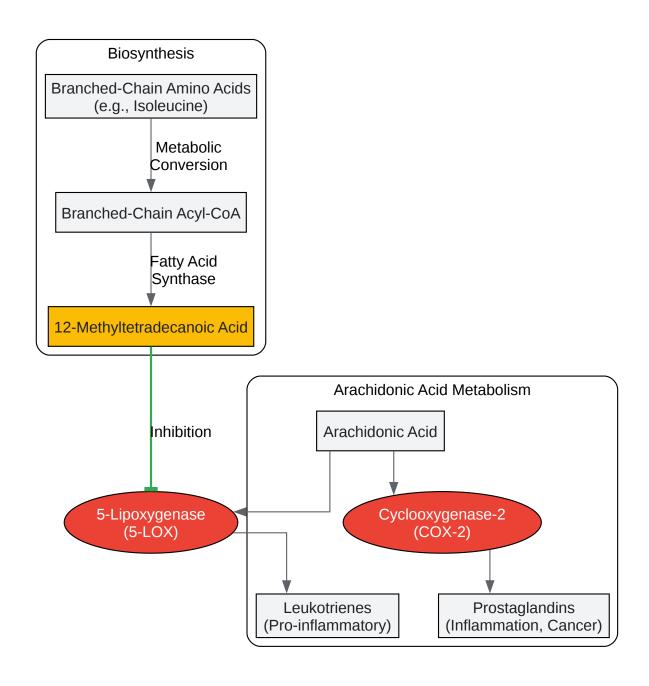




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Caption: Experimental workflow for the quantification of **Methyl 12-methyltetradecanoate**.





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